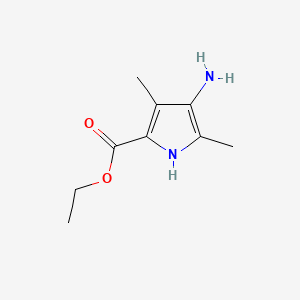![molecular formula C28H26F12N4P2+2 B561183 1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphat CAS No. 108861-16-1](/img/structure/B561183.png)
1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate is a complex organic compound with the molecular formula C28H24F12N4P2.
Wissenschaftliche Forschungsanwendungen
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate has several scientific research applications:
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as photochromic and electrochromic devices.
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in the field of materials science for their unique photochromic and thermochromic properties .
Mode of Action
The compound exhibits photochromic properties, meaning it changes color in response to light . Specifically, it shows an efficient ultraviolet light detection ability with an obvious color change from pale yellow to blue . This suggests that the compound interacts with light, absorbing specific wavelengths and undergoing a structural change that results in a visible color change .
Biochemical Pathways
As a photochromic compound, it likely affects pathways related to light absorption and energy transfer .
Result of Action
The primary result of the compound’s action is a color change in response to ultraviolet light . This color change is rapid and efficient, even at low ultraviolet intensities . The compound also exhibits photoluminescence, where the fluorescence intensity decreases with the increase of UV intensity .
Action Environment
Environmental factors, such as the intensity and wavelength of light, significantly influence the compound’s action . The compound’s photochromic properties are activated by ultraviolet light, and the degree of color change can vary depending on the intensity of the light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate typically involves the reaction of 4,4’-bipyridine with 1,2-bis(bromomethyl)benzene in the presence of a suitable base. The resulting intermediate is then treated with hexafluorophosphate salts to yield the final product . The reaction conditions often include:
- Solvent: Acetonitrile or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The bipyridinium moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bipyridinium cations, while reduction can yield bipyridinium radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’‘-[1,4-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate
- 1,1’‘-[1,3-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate
Uniqueness
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate is unique due to its specific structural arrangement, which imparts distinct redox properties and makes it suitable for specialized applications in materials science and electrochemistry .
Eigenschaften
IUPAC Name |
4-pyridin-4-yl-1-[[2-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4.2F6P/c1-2-4-28(22-32-19-11-26(12-20-32)24-7-15-30-16-8-24)27(3-1)21-31-17-9-25(10-18-31)23-5-13-29-14-6-23;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIQERCGPOWJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F12N4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexasodium;N-[5-[[6-chloro-2-[4-[(E)-2-[4-[[6-chloro-4-[3-(1-oxidoethylideneamino)-4-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]imino-1H-1,3,5-triazin-4-ylidene]amino]-2-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]ethanimidate](/img/structure/B561102.png)
![3,5-Bis[4-chloro-6-[5-hydroxy-6-(4-methoxy-2-sulfophenylazo)-7-sulfo-2-naphthylamino]-1,3,5-triazin-2-ylamino]-2,4,6-trimethylbenzenesulfonic acid pentasodium salt](/img/structure/B561103.png)
![methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate](/img/structure/B561105.png)









